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Compound of Interest

Compound Name: 2-methyl-7-nitro-2H-indazole

Cat. No.: B174637

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-methyl-7-nitro-2H-indazole (CAS No: 13436-58-3). Due to the limited availability
of published experimental spectra for this specific molecule, this document presents a
combination of predicted data for the target compound and experimental data from closely
related structural analogs. This approach offers valuable insights for the characterization and
identification of 2-methyl-7-nitro-2H-indazole.

Compound Information

Property Value

IUPAC Name 2-methyl-7-nitro-2H-indazole

CAS Number 13436-58-3

Molecular Formula CsH7N30:2

Molecular Weight 177.16 g/mol

Canonical SMILES CN1N=C2C(=C(C=C1)N(=0)=0)C=C=C2
InChlKey IFVSROJIKNMTNX-UHFFFAOYSA-N

Spectroscopic Data Summary
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The following tables summarize the available and analogous spectroscopic data for 2-methyl-
7-nitro-2H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for 2-methyl-7-nitro-2H-indazole is not readily available in the
public domain. However, the following tables provide predicted *H and 3C NMR chemical
shifts, supplemented with experimental data from a closely related analog, 2-(4-
chlorophenyl)-7-nitro-2H-indazole, to provide context for the expected spectral features of the
7-nitro-2H-indazole core.[1]

Table 1: Analogous *H NMR Data for 2-(4-chlorophenyl)-7-nitro-2H-indazole[1]

Chemical Shift () Multiplicity Coupling Constant Assignment
ppm (J) Hz

8.62 S - H-3

8.36 d 7.2 H-6

8.09 d 8.4 H-4

7.94-7.91 m - Ar-H (chlorophenyl)
7.53-7.50 m - Ar-H (chlorophenyl)
7.23 d 7.6 H-5

Table 2: Analogous 3C NMR Data for 2-(4-chlorophenyl)-7-nitro-2H-indazole[1]
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Chemical Shift (8) ppm Assignment
141.7 C-7a

138.4 C-Ar (chlorophenyl)
138.1 C-7

135.0 C-Ar (chlorophenyl)
130.0 C-Ar (chlorophenyl)
128.9 C-3a

126.3 C-5

126.1 C-Ar (chlorophenyl)
122.7 C-4

121.2 C-6

Note: The assignments for the 2-methyl derivative are expected to be similar for the indazole
core, with a characteristic singlet for the N-methyl group in the *H NMR spectrum and a
corresponding signal in the aliphatic region of the 3C NMR spectrum.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-methyl-7-nitro-2H-indazole is not publicly available. The
table below lists the characteristic vibrational frequencies observed in the gas-phase IR
spectrum of the isomeric compound 2-methyl-5-nitro-2H-indazole, which can serve as a
reference.

Table 3: IR Spectral Data for the Analogous Compound 2-methyl-5-nitro-2H-indazole
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Wavenumber (cm~?) Intensity Assignment

~1530 Strong Asymmetric NOz2 stretch
~1350 Strong Symmetric NOz2 stretch
~1600-1450 Medium-Strong C=C and C=N stretching
~3100-3000 Weak-Medium Aromatic C-H stretch
~2950-2850 Weak Aliphatic C-H stretch (methyl)

Mass Spectrometry (MS)

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of 2-
methyl-7-nitro-2H-indazole, which are crucial for its identification by mass spectrometry.[2]

Table 4: Predicted Mass Spectrometry Data for 2-methyl-7-nitro-2H-indazole[2]

Adduct Predicted m/z
[M+H]* 178.06111
[M+NaJ* 200.04305
[M-H]- 176.04655
M+NHa4]* 195.08765

[

[M+K]+ 216.01699
[M]* 177.05328

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for compounds such as 2-methyl-7-nitro-2H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectra would be recorded on a spectrometer operating at a frequency of 400
MHz for *H and 100 MHz for 3C. The sample would be dissolved in a deuterated solvent,
typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de), with tetramethylsilane
(TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm)
relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory
or as a KBr pellet. The spectrum would be recorded in the range of 4000-400 cm™—1.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be acquired using a time-of-flight (TOF) mass
spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a
suitable solvent, such as acetonitrile or methanol, and introduced into the mass spectrometer.
Data can be collected in both positive and negative ion modes.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound like 2-methyl-7-nitro-2H-indazole.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 2-methyl-7-nitro-2H-indazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174637#2-methyl-7-nitro-2h-indazole-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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